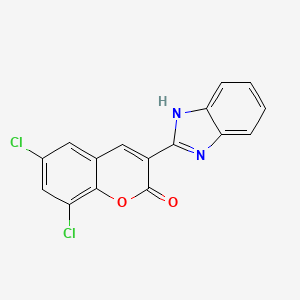

3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one

描述

3-(1H-Benzimidazol-2-yl)-6,8-dichlorochromen-2-one is a heterocyclic compound featuring a chromen-2-one core fused with a benzimidazole moiety and substituted with chlorine atoms at positions 6 and 7. Chromen-2-one (a coumarin derivative) is a lactone structure known for its diverse biological activities, including anticoagulant and antimicrobial properties . The dichloro substitution at positions 6 and 8 likely increases lipophilicity and electron-withdrawing effects, which may influence reactivity, solubility, and binding affinity.

属性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2O2/c17-9-5-8-6-10(16(21)22-14(8)11(18)7-9)15-19-12-3-1-2-4-13(12)20-15/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBULANVRUDXOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one typically involves the condensation of 2-aminobenzimidazole with 6,8-dichlorochromone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

作用机制

The mechanism of action of 3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Core Heterocycles: The chromen-2-one (lactone) in the target compound contrasts with quinoline (aromatic N), benzodithiazine (S-containing), and benzooxazolone (O/N-containing). These cores dictate electronic properties and solubility. For example, the lactone in chromen-2-one may enhance hydrolytic stability compared to sulfone-rich benzodithiazines .

- Substituent Effects: Dichloro substitution in the target compound likely increases lipophilicity and electron-withdrawing effects compared to single chloro or methyl groups in benzodithiazines .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations:

- The benzodithiazine derivatives exhibit high thermal stability (dec. >270°C), attributed to rigid sulfone groups and aromatic systems . The target compound’s melting point is unreported but may be influenced by its dichloro and benzimidazole substituents.

- IR spectra highlight functional groups: lactone C=O (~1700 cm⁻¹) and benzimidazole N-H (~3400 cm⁻¹) in the target compound vs. sulfone S=O (~1345–1160 cm⁻¹) in benzodithiazines .

生物活性

3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one has been documented through various methods. A notable approach includes the condensation of chromen-2-one-3-carboxylates with o-phenylenediamine under microwave irradiation or conventional heating. The yields and reaction times for different derivatives are summarized in Table 1.

| Compound | R1 | R2 | Melting Point (°C) | Yield (%) | Time (Method) |

|---|---|---|---|---|---|

| 3a | H | H | 188 | 80 | 4.0 h (Conventional) |

| 3b | OH | H | 210 | 71 | 4.5 h (Conventional) |

| 3c | OCH3 | H | 248 | 68 | 5.0 h (Conventional) |

| 3d | Cl | Cl | 231 | 70 | 5.0 h (Conventional) |

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that benzimidazole derivatives can modulate several biological pathways, including:

- Antimicrobial Activity : Benzimidazole derivatives have shown significant antifungal and antibacterial properties. The structure of the compound allows for effective binding to microbial enzymes, disrupting their function.

- Anticancer Potential : Studies suggest that compounds containing the benzimidazole moiety can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Case Studies

- Immunomodulatory Effects : A study highlighted the immunomodulatory potential of benzimidazole derivatives, suggesting that they could inhibit T-cell proliferation by targeting H+/K+-ATPases. This mechanism may provide insights into the potential applications of related compounds like 3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one in autoimmune diseases and cancer therapy .

- Fungicidal Activity : Another investigation focused on the fungicidal properties of benzimidazole derivatives, demonstrating their effectiveness against various fungal strains. The study reported a correlation between structural modifications and enhanced antifungal activity .

Research Findings

Recent studies have explored the pharmacological profiles of similar compounds, revealing insights into their therapeutic potential:

- Cell Cycle Arrest : Compounds similar to 3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one have been shown to arrest the cell cycle in cancer cells at the G1/S checkpoint, leading to reduced proliferation rates.

- Intracellular pH Modulation : The ability of related benzimidazole compounds to modulate intracellular pH levels in T-cells suggests a novel mechanism for controlling immune responses .

常见问题

Basic Research Questions

Q. What are the key structural features of 3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one, and how do they influence its biological activity?

- Answer : The compound features a chromen-2-one core substituted with two chlorine atoms at positions 6 and 8, and a benzimidazole moiety at position 3. The dichlorination enhances electron-withdrawing effects, potentially increasing reactivity and binding affinity to biological targets. The benzimidazole group contributes π-π stacking interactions and hydrogen-bonding capabilities, critical for interactions with enzymes or receptors. Structural analogs (e.g., brominated derivatives) show reduced antimicrobial activity compared to dichloro-substituted variants, highlighting the importance of halogen positioning .

Q. What synthetic methodologies are commonly employed to prepare 3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one?

- Answer : Synthesis typically involves:

- Step 1 : Condensation of 6,8-dichlorochromen-2-one with 1H-benzimidazole-2-carbaldehyde under acidic conditions (e.g., acetic acid or trifluoroacetic acid) via nucleophilic substitution.

- Step 2 : Purification via column chromatography (e.g., silica gel with chloroform/ethyl acetate) and recrystallization from methanol.

Yields can be optimized by adjusting reaction time (e.g., 72 hours at 423 K) and stoichiometry (2:1 ligand-to-metal ratio for coordination complexes) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Answer :

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., Cu(I) coordination geometry and hydrogen-bonding networks). Data collection uses MoKα radiation (λ = 0.71073 Å) on Bruker APEXII CCD diffractometers. Refinement employs SHELXL-97 with R values < 0.04 .

- NMR spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 7.06–8.04 ppm in DMSO-d6) and purity.

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 378.97) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of metal complexes containing this compound, and how are they addressed?

- Answer : Challenges include:

- Disorder in ligand orientation : Mitigated using SHELXL’s PART and SUMP instructions to model partial occupancy .

- Hydrogen bonding ambiguity : Graph-set analysis (e.g., R₂²(8) motifs) identifies O–H⋯O and N–H⋯O interactions, with H-atom positions refined using riding models (Uiso = 1.2–1.5×Ueq) .

- Low Z’ values : High-symmetry space groups (e.g., C2/c) reduce computational complexity .

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

- Answer : Strategies include:

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., bromo vs. chloro analogs show 2–3× differences in IC₅₀ values against kinase targets) .

- Assay standardization : Use一致的 cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., midazolam hydrochloride as a reference) .

- Molecular docking : Validate binding modes using AutoDock Vina with PDB templates (e.g., 6B1 for benzimidazole interactions) .

Q. What role do hydrogen-bonding networks play in the compound’s solid-state stability and solubility?

- Answer : The compound forms 2D networks via O–H⋯O (2.68–2.75 Å) and N–H⋯O (2.89 Å) interactions, stabilizing crystal packing. Solubility in polar solvents (e.g., DMSO) is enhanced by protonation of the benzimidazole nitrogen, while nonpolar solvents disrupt H-bonding, reducing solubility .

Q. How can researchers design derivatives to improve pharmacokinetic properties while retaining activity?

- Answer :

- Bioisosteric replacement : Substitute Cl with CF₃ to enhance metabolic stability (logP reduction from 3.2 to 2.8) .

- Prodrug strategies : Introduce ester groups at the chromenone carbonyl to improve oral bioavailability .

- Coordination complexes : Chelate with transition metals (e.g., Cu(I)) to modulate lipophilicity and target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。